PHD-2 Inhibitory Potency: Benzoxazole-Containing 3-Carbamoylpropanoic Acids vs. Imidazole and Other Heterocyclic Analogs
In the seminal study by Chong et al. (2021), two benzoxazole-containing 3-carbamoylpropanoic acid derivatives were evaluated as human PHD-2 inhibitors using MS-based RapidFire assays, yielding IC₅₀ values of 2.24 μM and 1.32 μM [1]. In the foundational MSc thesis that preceded this publication, the 4-oxobutanoic acid analog F3a—which replaces the benzoxazole with an imidazole ring—exhibited an IC₅₀ of 71.2 μM, representing a 54-fold reduction in potency relative to the most active benzoxazole congener (1.32 μM) and a 32-fold reduction relative to the 2.24 μM benzoxazole analog [2]. This potency cliff underscores the essential role of the benzoxazole oxygen in bidentate chelation of the active-site Fe(II) ion (O–Fe distance: 2.1 Å) and the amide nitrogen (N–Fe distance: 2.9 Å), a coordination geometry that cannot be replicated by imidazole, benzothiazole, or pyrazole congeners [2].
| Evidence Dimension | Inhibitory potency against human PHD-2 enzyme |
|---|---|
| Target Compound Data | IC₅₀ = 1.32 μM (benzoxazole derivative 1) and IC₅₀ = 2.24 μM (benzoxazole derivative 2) – exact assignment to be confirmed via supplementary data |
| Comparator Or Baseline | Imidazole analog F3a: IC₅₀ = 71.2 μM; Positive control FG-4592 (roxadustat): IC₅₀ in the same assay format |
| Quantified Difference | ≥32-fold greater potency for benzoxazole scaffold vs. imidazole analog (2.24 μM vs. 71.2 μM); F2a (242 nM) and F2b (160 nM) vs. FG-4592 in earlier thesis work |
| Conditions | PHD-2 RapidFire mass spectrometry assay; recombinant human PHD-2 enzyme; 2-oxoglutarate-dependent hydroxylation monitored |
Why This Matters
For medicinal chemistry teams prosecuting PHD-2 as a target for anemia or ischemia, the benzoxazole carbamoylpropanoic acid scaffold delivers a >30-fold potency advantage over imidazole-based analogs, directly influencing hit-to-lead prioritization and procurement of the correct heterocyclic building block.
- [1] Chong MP, Toh L, Tumber A, Chan YY, Chan MC, Abboud MI, Schofield CJ, Yeoh KK. Evaluation of 3-carbamoylpropanoic acid analogs as inhibitors of human hypoxia-inducible factor (HIF) prolyl hydroxylase domain enzymes. Medicinal Chemistry Research. 2021;30:977–986. doi:10.1007/s00044-020-02681-7. View Source
- [2] Chong MP. Design, Synthesis and Characterization of 4-Oxobutanoic Acid Analogues as Potential Human Hypoxia Inducible Factor (HIF) Prolyl Hydroxylase Domain 2 (PHD-2) Inhibitors. MSc Thesis, Universiti Sains Malaysia; 2018. http://eprints.usm.my/48190/1/CHONG%20MUI%20PHIN_hj.pdf. View Source
